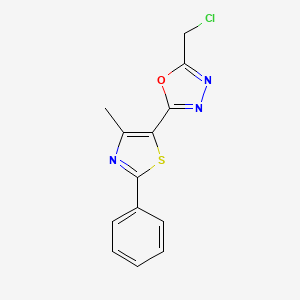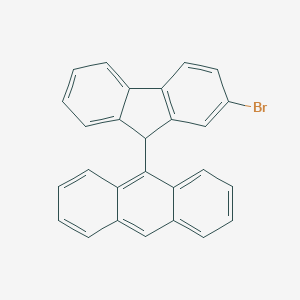
1-(Chloromethyl)-1-(1-methoxypropan-2-yl)cyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Chloromethyl)-1-(1-methoxypropan-2-yl)cyclobutane is an organic compound that belongs to the class of cyclobutanes. Cyclobutanes are four-membered ring structures that exhibit unique chemical properties due to the ring strain associated with their small ring size. This compound features a chloromethyl group and a methoxypropan-2-yl group attached to the cyclobutane ring, which may influence its reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-(1-methoxypropan-2-yl)cyclobutane can be achieved through various synthetic routes. One possible method involves the cyclization of a suitable precursor molecule under specific reaction conditions. For example, starting from a linear precursor with appropriate functional groups, cyclization can be induced using a strong base or acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, temperature control, and continuous flow systems to ensure efficient synthesis.
化学反応の分析
Types of Reactions
1-(Chloromethyl)-1-(1-methoxypropan-2-yl)cyclobutane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by another nucleophile.
Oxidation Reactions: The methoxypropan-2-yl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or other oxidizing agents can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted cyclobutanes, while oxidation and reduction reactions can produce corresponding alcohols, ketones, or other derivatives.
科学的研究の応用
1-(Chloromethyl)-1-(1-methoxypropan-2-yl)cyclobutane may have several applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying the effects of cyclobutane derivatives on biological systems.
Medicine: Exploration of its potential as a pharmaceutical intermediate or active compound.
Industry: Use in the production of specialty chemicals or materials.
作用機序
The mechanism of action of 1-(Chloromethyl)-1-(1-methoxypropan-2-yl)cyclobutane would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
1-(Chloromethyl)cyclobutane: Lacks the methoxypropan-2-yl group, which may result in different reactivity and applications.
1-(Methoxypropan-2-yl)cyclobutane: Lacks the chloromethyl group, affecting its chemical behavior.
Cyclobutane: The parent compound, which serves as a basis for comparison.
特性
分子式 |
C9H17ClO |
|---|---|
分子量 |
176.68 g/mol |
IUPAC名 |
1-(chloromethyl)-1-(1-methoxypropan-2-yl)cyclobutane |
InChI |
InChI=1S/C9H17ClO/c1-8(6-11-2)9(7-10)4-3-5-9/h8H,3-7H2,1-2H3 |
InChIキー |
BNKKALPTAZVWOG-UHFFFAOYSA-N |
正規SMILES |
CC(COC)C1(CCC1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


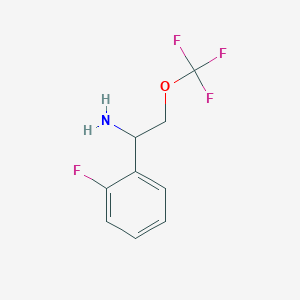

![1-Cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13151169.png)
![N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-YL]methyl}cyclopentanamine](/img/structure/B13151170.png)


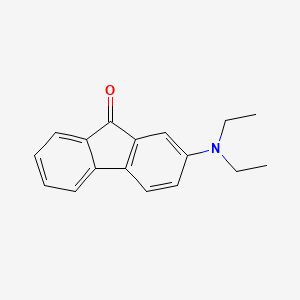
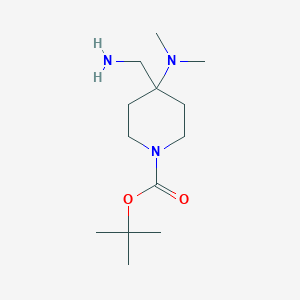
![3-Phenyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13151205.png)
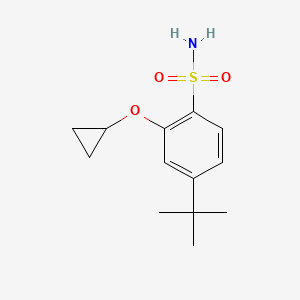
![4-Amino-2-{2-azabicyclo[2.1.1]hexan-5-yl}-3-methylbutan-2-ol](/img/structure/B13151214.png)
![Dichloro[4,4'-[1,5-pentanediylbis(oxy)]bis[benzenecarboximidamide]]platinum](/img/structure/B13151216.png)
